molecular formula C13H12N2OS2 B14242110 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 436810-66-1

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14242110
CAS No.: 436810-66-1
M. Wt: 276.4 g/mol
InChI Key: FEGMVEKPGLYPDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of tryptamine with a thiazolidinone derivative. One common method involves the condensation of tryptamine with a thiazolidinone precursor under acidic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with a dehydrating agent like N,N’-dicyclohexylcarbodiimide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can interact with different biological pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of both indole and thiazolidinone moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

436810-66-1

Molecular Formula

C13H12N2OS2

Molecular Weight

276.4 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2OS2/c16-12-8-18-13(17)15(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2

InChI Key

FEGMVEKPGLYPDD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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